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Compound Name: Bromophenyl)cyclopropanecarbon
itrile

Cat. No.: B182235

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the compound 1-(3-Bromophenyl)cyclopropanecarbonitrile. Due to the limited availability
of experimentally-derived public data, this document focuses on predicted values derived from
analogous compounds and computational models. It is intended to serve as a reference for
researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(3-
Bromophenyl)cyclopropanecarbonitrile. These predictions are based on data from
structurally similar compounds, including 3-bromotoluene and cyclopropanecarbonitrile, as well
as computational NMR prediction tools.

Table 1: Predicted *H NMR Data

Solvent: CDCIs, Reference: TMS (0.00 ppm)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~7.65 t,J=1.8Hz 1H H-2' (Ar-H)
~7.50 dt,J=7.8,1.2Hz 1H H-6' (Ar-H)
ddd,J=8.1,2.1,1.2
~7.45 1H H-4' (Ar-H)
Hz
~7.25 t,J=7.8Hz 1H H-5' (Ar-H)
~1.80 m 2H Cyclopropyl-H
~1.55 m 2H Cyclopropyl-H

Predicted using NMRDB.org and analysis of related compounds.

Table 2: Predicted **C NMR Data

Solvent: CDCIs, Reference: TMS (0.00 ppm)

Chemical Shift (ppm) Assighment

~1415 C-1' (Ar-C)

~133.0 C-6' (Ar-CH)

~131.0 C-4' (Ar-CH)

~130.5 C-5' (Ar-CH)

~126.0 C-2' (Ar-CH)

~123.0 C-3' (Ar-C-Br)

~121.0 -C=N

~25.0 C-1 (Cyclopropyl-C)

~18.0 C-2, C-3 (Cyclopropyl-CHz)

Predicted using NMRDB.org and analysis of related compounds.
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Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2240 Medium C=N stretch

~1590, 1570, 1470 Medium-Strong Aromatic C=C stretch
~1020 Medium Cyclopropyl ring vibrations
~780 Strong C-Br stretch

Based on characteristic absorption frequencies of aromatic nitriles, cyclopropyl compounds,
and brominated aromatics.

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Relative Intensity (%) Assignment
221/223 ~50/~50 [M]* (Molecular ion)
142 ~100 [M - Br]*
115 ~40 [M - Br - HCNJ*
91 ~30 [C7H7]* (Tropylium ion)

Predictions are based on the isotopic distribution of bromine and common fragmentation
patterns of aromatic and nitrile-containing compounds.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a
small organic molecule like 1-(3-Bromophenyl)cyclopropanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample for tH NMR (20-50 mg for 3C NMR) and
place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.
Gently agitate the vial to dissolve the sample completely.

Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube to
remove any particulate matter.

Cap the NMR tube securely.

IH NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard pulse sequence (e.g., 30° or 90° pulse).

Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and
baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CHCIs at 7.26 ppm) or an
internal standard like tetramethylsilane (TMS).

13C NMR Acquisition:

Follow the same sample insertion and locking procedures as for *H NMR.
Acquire the spectrum using a standard proton-decoupled pulse sequence.

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise
ratio.

Process the FID similarly to the *H NMR data.
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» Reference the spectrum to the CDCls solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Place a small amount of the solid sample directly onto the center of the ATR crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.

e Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background to generate the absorbance or transmittance spectrum.

o Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a dilute solution of the sample (typically in the low pg/mL to ng/mL range) in a
volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron lonization - El):

« Introduce the sample into the mass spectrometer, often via a direct insertion probe or
through a gas chromatograph (GC-MS).

 In the ion source, the sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV).

e The resulting ions and fragment ions are accelerated into the mass analyzer.
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e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the

predicted fragmentation pathway.
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Workflow for spectroscopic analysis of a chemical compound.
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Predicted mass spectrometry fragmentation of 1-(3-Bromophenyl)cyclopropanecarbonitrile.

Disclaimer & Data Validity:

To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-
Bromophenyl)cyclopropanecarbonitrile: A Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b182235#spectroscopic-data-of-1-
3-bromophenyl-cyclopropanecarbonitrile]

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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